molecular formula C18H28N2Si2 B11956505 1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine CAS No. 5994-95-6

1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine

Cat. No.: B11956505
CAS No.: 5994-95-6
M. Wt: 328.6 g/mol
InChI Key: KZVGBFZABXRJFE-UHFFFAOYSA-N
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Description

1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine is a silicon-substituted hydrazine derivative characterized by two trimethylsilyl (TMS) groups and two phenyl substituents on the N–N backbone. This compound belongs to a class of silylated hydrazines, where the bulky TMS groups impart steric protection and modulate electronic properties. Such modifications enhance stability against oxidation and hydrolysis compared to simpler hydrazines like 1,2-diphenylhydrazine, which rapidly disproportionates to aniline and azobenzene under aerobic conditions . The TMS groups also increase lipophilicity, making the compound suitable for organometallic catalysis and synthetic applications where controlled reactivity is critical .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine can be synthesized through several methods. One common approach involves the reaction of 1,2-diphenylhydrazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the silyl groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organosilicon chemistry can be applied. Large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidative dehydrogenation to form azo compounds under catalytic conditions. Key findings include:

Reaction Conditions and Yields

Oxidizing AgentSolventTemperatureYieldProductSource
tert-Butyl nitrite (TBN)Ethanol25°C86–98%Azobenzene derivatives
O₂ (air)MeCNRT80%Symmetrical azobenzenes
  • Mechanism : TBN generates tert-butoxy and NO radicals, which facilitate H abstraction from the hydrazine backbone. Intermediate A eliminates HNO₂ to form the azo bond (Scheme 4, ).

  • Kinetics : First-order dependence on substrate and oxidant with k=2.05×102M1s1k = 2.05 \times 10^2 \, \text{M}^{-1}\text{s}^{-1} in acetonitrile .

Reduction Reactions

The hydrazine moiety can be reduced to form hydrazine derivatives:

Key Reductive Pathways

Reducing AgentConditionsProductNotesSource
LiAlH₄Anhydrous THF, 0°CHydrazine derivativeCleavage of N–Si bonds
  • Steric Effects : Trimethylsilyl groups hinder complete reduction, favoring partial cleavage of Si–N bonds.

Substitution Reactions

The trimethylsilyl groups undergo nucleophilic substitution under controlled conditions:

Representative Substitutions

ReagentConditionsProductSelectivitySource
Halogens (X₂)CH₂Cl₂, −20°C1,2-Diphenylhydrazine>90%
Grignard ReagentsEt₂O, RTAlkyl/aryl-substituted hydrazinesModerate
  • Mechanism : Si–N bond cleavage occurs via nucleophilic attack, with silyl groups acting as leaving groups.

Catalytic Transformations

The compound participates in Ti-catalyzed diamination of alkynes:

Ti-Catalyzed Diamination

CatalystSubstrateConditionsProductYieldSource
Ti(NNN) complexPhenylpropyneToluene, 80°C1,2-Diamine37–92%
  • Mechanistic Insight : A [2+2] cycloadduct forms between the Ti hydrazido complex and alkyne, followed by Na–Nb bond cleavage and protonolysis (Figure 1B, ).

  • Selectivity : High dilution (0.01 M) favors diamination over hydrohydrazination due to entropic effects .

Thermochemical Data

  • Phase Transition : Melting point ranges from 401.9 K to 407 K .

  • Reaction Enthalpy : ΔrH=102.8±1.0kJ/mol\Delta_rH^\circ = -102.8 \pm 1.0 \, \text{kJ/mol} for solid-phase isomerization .

Functional Group Compatibility

The compound tolerates:

  • Electron-withdrawing groups (e.g., NO₂, CF₃) during oxidation .

  • Sterically bulky substituents in catalytic diamination .

Scientific Research Applications

Synthetic Chemistry

The compound serves as a precursor for synthesizing other organosilicon compounds. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry. Key reactions include:

  • Oxidation : Can be oxidized to form corresponding azo compounds.
  • Reduction : Reduction reactions yield hydrazine derivatives.
  • Substitution : The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Material Science

In material science, 1,2-bis(trimethylsilyl)-1,2-diphenylhydrazine can be utilized in the production of advanced materials such as polymers and coatings. Its unique structural properties allow for enhanced performance characteristics in these materials.

Catalysis

The compound has been explored for its role as a silicon-based reductant in catalysis. For instance, it can facilitate reductive coupling reactions involving unsaturated organics and early transition metals. This application is particularly relevant for generating titanium precursors and other catalytic systems .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study 1 : In a study examining the use of silicon-based reductants in organic synthesis, researchers demonstrated that this compound effectively facilitated the formation of C-C bonds under mild conditions. This finding underscores its utility in synthetic methodologies where traditional reductants may be less effective .
  • Case Study 2 : Another investigation explored the incorporation of this compound into polymer formulations. The results indicated that polymers synthesized with this organosilicon compound exhibited improved thermal stability and mechanical properties compared to those made with conventional silanes .

Mechanism of Action

The mechanism of action of 1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine involves its ability to undergo various chemical transformations. The trimethylsilyl groups provide steric protection and can be selectively removed or substituted, allowing for the introduction of different functional groups. This versatility makes it a valuable intermediate in synthetic chemistry.

Comparison with Similar Compounds

A systematic comparison with structurally analogous hydrazine derivatives highlights key differences in reactivity, stability, and applications:

Structural and Electronic Features

Table 1: Structural and Electronic Comparison

Compound Substituents Key Structural Features Electronic Effects
1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine Trimethylsilyl (TMS), Phenyl Bulky TMS groups induce steric protection; phenyl groups provide π-conjugation Electron-donating TMS stabilizes N–N bond
1,2-Diphenylhydrazine Phenyl Planar N–N backbone with minimal steric hindrance Prone to disproportionation
1,2-Bis(phenylsulfonyl)hydrazine Phenylsulfonyl Electron-withdrawing sulfonyl groups Enhanced stability, redox inactivity
1,2-Bis(2,4,6-trinitrophenyl)hydrazine Trinitrophenyl Nitro groups create high electron density on N–N backbone Explosive properties; high detonation velocity
1,2-Bis-(tert-butyldimethylsilyl)hydrazine tert-Butyldimethylsilyl Larger silyl substituents increase steric bulk Improved thermal stability

Reactivity and Stability

  • Disproportionation Resistance : Unlike 1,2-diphenylhydrazine, which undergoes rapid disproportionation catalyzed by PV-centers or zirconium complexes , the TMS-substituted derivative shows enhanced stability due to steric and electronic protection of the N–N bond .
  • Redox Activity : The trinitrophenyl analog exhibits redox activity suitable for energetic materials, achieving detonation velocities surpassing TACOT and HNS (7,400 m/s vs. 7,200 m/s for HNS) . In contrast, sulfonyl-substituted hydrazines (e.g., 1,2-bis(phenylsulfonyl)hydrazine) are redox-inert and used as reagents in Wolff-Kishner reductions .
  • Catalytic Utility : 1,2-Bis-(tert-butyldimethylsilyl)hydrazine enables clean hydrazone formation and vinyl halide synthesis, outperforming simpler hydrazines in selectivity .

Environmental and Toxicological Profiles

  • 1,2-Diphenylhydrazine: Rapidly oxidizes in aerobic environments but poses risks due to degradation into benzidine (carcinogenic) and azobenzene .
  • Silylated Derivatives: Reduced volatility and slower degradation mitigate environmental persistence.

Biological Activity

1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine (BTS-DPH) is a chemical compound that has garnered attention for its potential biological activities. This compound is structurally related to 1,2-diphenylhydrazine (DPH), which has been studied for its various biological effects, including carcinogenicity and toxicity. This article reviews the biological activity of BTS-DPH, focusing on its mechanisms of action, toxicological profiles, and potential therapeutic applications.

Chemical Structure and Properties

BTS-DPH is characterized by the presence of two trimethylsilyl groups attached to a diphenylhydrazine backbone. This modification may influence its solubility and reactivity compared to its parent compound, DPH.

Property Value
Molecular FormulaC16H22N2Si2
Molecular Weight306.5 g/mol
CAS Number5994-95-6

The biological activity of BTS-DPH is thought to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Similar to DPH, BTS-DPH may induce oxidative stress by generating ROS, leading to cellular damage.
  • Enzyme Inhibition : BTS-DPH might inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • DNA Interaction : There is evidence suggesting that hydrazine derivatives can interact with DNA, leading to mutagenic effects.

Toxicological Profile

The toxicity of BTS-DPH has not been extensively studied; however, insights can be drawn from the toxicological profile of DPH.

Case Studies and Research Findings

  • Carcinogenicity : Studies on DPH have shown that it can induce liver tumors in laboratory animals. The National Cancer Institute (NCI) reported hepatocellular carcinomas in both male and female rats exposed to DPH in their diet .
    Study Findings
    NCI Study (1978)Liver tumors in rats and mice
    EPA ReportClassified as a probable human carcinogen
  • Hepatic Effects : Chronic exposure to DPH has been associated with liver toxicity, including fatty metamorphosis and necrosis in animal models . Such findings raise concerns about the potential hepatic effects of BTS-DPH.
  • Other Health Effects : Limited studies indicate that DPH may also affect the lungs and gastrointestinal tract. Interstitial inflammation and intestinal hemorrhages have been observed in chronic exposure studies .

Potential Therapeutic Applications

Despite its toxicological concerns, compounds like BTS-DPH may have therapeutic potential:

  • Anticancer Activity : Given the structure-activity relationship observed in hydrazine derivatives, BTS-DPH could be explored for its anticancer properties.
  • Antioxidant Properties : The ability to modulate oxidative stress pathways may position BTS-DPH as a candidate for further research in antioxidant therapies.

Q & A

Basic Research Questions

Q. What are the synthetic routes for 1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine, and how is structural fidelity validated?

  • Methodological Answer : The compound can be synthesized via silylation of 1,2-diphenylhydrazine using chlorotrimethylsilane in the presence of Mg/LiCl in polar aprotic solvents (e.g., DMI) under mild conditions . Structural validation requires NMR spectroscopy (¹H, ¹³C, ²⁹Si) to confirm silyl group integration and X-ray crystallography for unambiguous stereochemical assignment. For example, analogous bis(trimethylsilyl)benzene derivatives have been characterized using these techniques .

Q. How do trimethylsilyl groups affect the stability of 1,2-diphenylhydrazine derivatives under ambient conditions?

  • Methodological Answer : Trimethylsilyl groups enhance steric bulk and electron donation, potentially stabilizing the hydrazine core against oxidation. However, decomposition pathways (e.g., hydrolysis or disproportionation) must be monitored via GC-MS or HPLC under controlled environments (inert atmosphere, low humidity) . Comparative studies with non-silylated analogs (e.g., 1,2-diphenylhydrazine) show rapid degradation to azobenzene and benzidine in aqueous matrices .

Q. What challenges arise in quantifying this compound in environmental samples?

  • Methodological Answer : Like its parent compound, instability in environmental matrices (e.g., water, soil) complicates direct measurement. Surrogate markers (e.g., silylated azobenzene derivatives) or stabilization techniques (e.g., flash-freezing, acidification) are recommended. Analytical protocols should mirror EPA 625.1 guidelines, which measure azobenzene as a proxy for 1,2-diphenylhydrazine .

Advanced Research Questions

Q. What catalytic mechanisms enable the disproportionation of silylated hydrazines, and how do substituents modulate reactivity?

  • Methodological Answer : Transition-metal complexes (e.g., zirconium, vanadium) with redox-active ligands promote hydrazine disproportionation to aniline and azobenzene via imide/amide intermediates . Trimethylsilyl groups may alter electron density at the N–N bond, affecting reaction kinetics. Mechanistic studies should employ DFT calculations to map transition states and isotopic labeling (e.g., ¹⁵N) to track bond cleavage .

Q. How can computational modeling (e.g., DFT) predict decomposition pathways of silylated hydrazines?

  • Methodological Answer : DFT simulations can identify intermediates (e.g., silyl-radical species) and activation energies for key steps like N–N bond scission or hydrolysis. For example, the ozonation of 1,2-diphenylhydrazine was modeled to reveal hydrotrioxyl radical intermediates . Similar approaches should be applied to silylated analogs, incorporating solvent effects and steric parameters .

Q. What strategies address the lack of biomarkers for silylated hydrazine exposure in toxicokinetic studies?

  • Methodological Answer : Metabolite profiling (e.g., LC-MS/MS) can track urinary aniline or benzidine derivatives, assuming silyl groups are cleaved in vivo . In vitro hepatic microsome assays may identify phase I/II metabolites. Comparative studies with non-silylated hydrazines (known hepatotoxins) should prioritize liver and gastrointestinal endpoints .

Q. Key Considerations for Experimental Design

  • Stability Protocols : Store samples under argon at –20°C to prevent hydrolysis/oxidation .
  • Toxicity Screening : Prioritize hepatic and carcinogenic endpoints, extrapolating from 1,2-diphenylhydrazine data .
  • Catalytic Studies : Use inert-atmosphere gloveboxes for air-sensitive reactions .

Properties

CAS No.

5994-95-6

Molecular Formula

C18H28N2Si2

Molecular Weight

328.6 g/mol

IUPAC Name

1,2-diphenyl-1,2-bis(trimethylsilyl)hydrazine

InChI

InChI=1S/C18H28N2Si2/c1-21(2,3)19(17-13-9-7-10-14-17)20(22(4,5)6)18-15-11-8-12-16-18/h7-16H,1-6H3

InChI Key

KZVGBFZABXRJFE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(C1=CC=CC=C1)N(C2=CC=CC=C2)[Si](C)(C)C

Origin of Product

United States

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